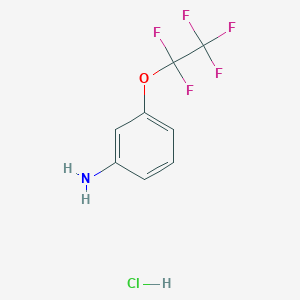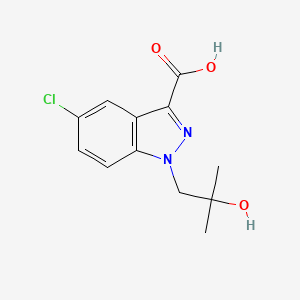
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a chloro substituent at the 5-position, a hydroxy-methylpropyl group at the 1-position, and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloro Group: Chlorination at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxy-Methylpropyl Group: This step involves the alkylation of the indazole nitrogen with 2-hydroxy-2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amines, thiols, or other substituted derivatives.
科学的研究の応用
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, hydroxy-methylpropyl, and carboxylic acid groups can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Chloro-1H-indazole-3-carboxylic acid: Lacks the hydroxy-methylpropyl group.
1-(2-Hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid: Lacks the chloro group.
5-Chloro-1H-indazole: Lacks both the hydroxy-methylpropyl and carboxylic acid groups.
Uniqueness
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy-methylpropyl group provides additional sites for functionalization. The carboxylic acid group contributes to its solubility and potential for forming salts or esters, expanding its range of applications.
特性
分子式 |
C12H13ClN2O3 |
|---|---|
分子量 |
268.69 g/mol |
IUPAC名 |
5-chloro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
InChIキー |
TVGYMECNAIOTDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


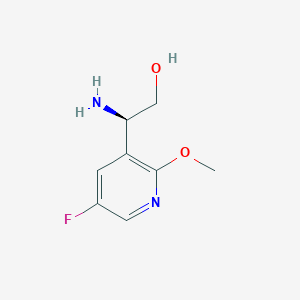


![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)
![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)


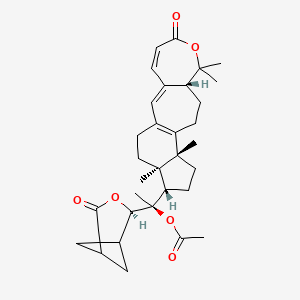
![6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one](/img/structure/B15235353.png)
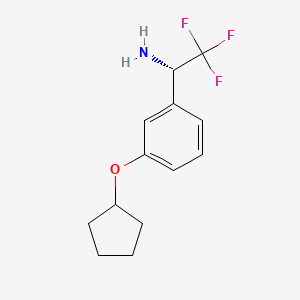
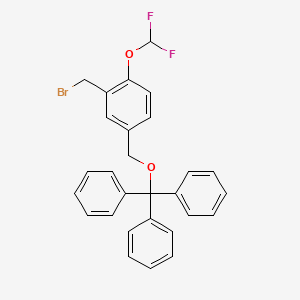
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
